Tert-butyl 4-vinylpiperidine-1-carboxylate

Drug Design ADME Prediction Physicochemical Property

tert-Butyl 4-vinylpiperidine-1-carboxylate (CAS 180307-56-6) is a dual-functional small-molecule building block combining a Boc-protected piperidine with a polymerizable and cross-coupling-competent terminal vinyl group. It is a liquid-phase compound (predicted b.p.

Molecular Formula C12H21NO2
Molecular Weight 211.3 g/mol
CAS No. 180307-56-6
Cat. No. B069968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-vinylpiperidine-1-carboxylate
CAS180307-56-6
Molecular FormulaC12H21NO2
Molecular Weight211.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C=C
InChIInChI=1S/C12H21NO2/c1-5-10-6-8-13(9-7-10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3
InChIKeyLKUCYFONIRHGSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: tert-Butyl 4-vinylpiperidine-1-carboxylate (CAS 180307-56-6) as a Differentiated Piperidine Building Block


tert-Butyl 4-vinylpiperidine-1-carboxylate (CAS 180307-56-6) is a dual-functional small-molecule building block combining a Boc-protected piperidine with a polymerizable and cross-coupling-competent terminal vinyl group . It is a liquid-phase compound (predicted b.p. ~269 °C) with a moderate computed lipophilicity (XLogP3 = 2.5) [1]. Its value proposition is not as a final bioactive entity, but as a selectively addressable intermediate that allows sequential deprotection and vinyl-based diversification.

Workflow Multi-step orthogonal diversification
Selection logic Sequential Boc deprotection and vinyl coupling
Research context MedChem lead optimization and polymer synthesis

Procurement Risk Analysis: Why In-Class Analogs Cannot Simply Replace tert-Butyl 4-vinylpiperidine-1-carboxylate


Indiscriminate substitution within the N-Boc-4-substituted piperidine class introduces substantial risk of altered reactivity, pharmacokinetic properties, and synthesis outcomes. The specific electronic and steric nature of the vinyl group governs critical parameters including regioselectivity in cross-coupling reactions, kinetic polymerization behavior, and the overall lipophilicity of downstream products . Unlike structurally close analogs such as the 4-ethynyl version, this compound exhibits a meaningfully different logP, hydrogen bonding capacity, and bond flexibility, ensuring that even seemingly minor structural changes can lead to major performance deviations in multi-step syntheses or material applications [1].

Risk dimension
Target compound
Analog mismatch
Lipophilicity shift
XLogP3 = 2.5
4-Ethynyl analog (XLogP3 = 2.0) may alter permeability
Conformational flexibility
3 rotatable bonds
4-Ethynyl analog (2 rot. bonds) may shift entropy profile
Chemoselectivity pathway
Heck, metathesis, radical
4-Bromo analog (SNAr, Buchwald) cannot replicate

Quantitative Differentiation Data: tert-Butyl 4-vinylpiperidine-1-carboxylate vs. Closest Analogs


Computed Lipophilicity (XLogP3) Comparison with 4-Ethynyl Analog

The target vinyl compound possesses a computed octanol-water partition coefficient (XLogP3-AA) of 2.5, which is 0.5 log units higher than that of its 4-ethynyl analog (XLogP3 = 2.0) [1][2]. This indicates a quantifiably greater lipophilicity for the vinyl species.

Lipophilicity (XLogP3)
Cross-study comparable
Target: 2.5 vs 2.0 (4-Ethynyl)
Δ +0.5 log units
Reported higher computed lipophilicity
May influence membrane permeability; requires experimental validation
Drug Design ADME Prediction Physicochemical Property

Molecular Flexibility (Rotatable Bond Count) Differentiates Vinyl from 4-Ethynyl Piperidine

The target compound contains 3 rotatable bonds, one more than the 4-ethynyl analog (2 rotatable bonds) [1][2]. The additional freely rotating bond originates from the vinyl group, which has the potential for free rotation around the Csp2-Csp3 bond, whereas the linear alkyne has only two Csp-Csp3 rotors.

Rotatable bonds
Cross-study comparable
Target: 3 vs 2 (4-Ethynyl)
+1 rotatable bond
Higher conformational flexibility reported
May affect binding entropy context; review in assay design
Medicinal Chemistry Conformational Analysis Property Prediction

Supplier-Specific Purity Grade: 98% from Aladdin Scientific vs. Market Baseline

Aladdin Scientific's product (T191655) is supplied at a minimum purity of 98%, whereas the commonly available baseline purity from other suppliers, including AKSci (W3917), is specified as 95% . This represents a 3% absolute purity gain, potentially eliminating unidentified impurities without the added cost of custom purification.

Supplier purity grade
Data to verify
Aladdin ≥98% vs baseline 95%
Δ ≥ 3%
Supplier-reported purity advantage
Verify with CoA; impurity profile may differ across batches
Quality Control Sourcing Purity Standard

Differentiated Storage Conditions Indicating Instability of Unprotected Vinylpiperidine

The 1-Boc protected compound requires storage at 2-8°C, shipped on wet ice . In contrast, the unprotected 4-vinylpiperidine monomer must be stored under nitrogen and is liable to spontaneous polymerization on standing at room temperature [1]. This difference is inherent to the protecting group strategy.

Storage stability
Class-level inference
Boc-protected: 2–8 °C stable
Unprotected: polymerizes at RT
Protecting group enables controlled handling
Unprotected monomer requires inhibitor; shelf-life context differs
Chemical Stability Storage Handling

Exclusive Vinyl Group Chemoselectivity: Orthogonality to Pd-Catalyzed Cross-Coupling vs. 4-Bromo Analog

The terminal vinyl group is a competent partner for Heck, Suzuki, and metathesis reactions, operating via fundamentally different catalytic cycles than the SNAr or Buchwald-Hartwig aminations typical of a 4-bromopiperidine-1-carboxylate building block . While a 4-bromo analog serves as an electrophile, the vinylpiperidine can act as a nucleophilic coupling partner, enabling orthogonal functionalization sequences.

Vinyl chemoselectivity
Class-level inference
Heck, metathesis, radical
vs 4-Bromo: SNAr, Buchwald
Orthogonal reactivity pathways reported
Method selection depends on synthetic sequence design
Synthetic Methodology Chemoselectivity Cross-Coupling

Quantitatively Supported Application Scenarios for tert-Butyl 4-vinylpiperidine-1-carboxylate


MedChem Lead Optimization: Improving Bioavailability Through Higher Lipophilicity

When transitioning from an acetylene-containing lead series to a vinyl analog, a computed ΔlogP of +0.5 can be strategically exploited to improve passive membrane permeability. Procurement of the vinyl building block over the ethynyl version is supported for programs targeting central nervous system (CNS) or intracellular targets where higher lipophilicity is desired [1].

Sequence-Specific Orthogonal Diversification in Total Synthesis

Utilize the vinyl group's unique ability to participate in Heck or cross-metathesis reactions while the Boc group remains intact. This chemoselectivity is distinct from building blocks with halogen (Br, I) or carbonyl handles, making it the optimal choice when a late-stage C-C bond formation is planned on a piperidine core [2].

Polymer Science: Controlled Monomer for Macromolecular Synthesis

The 1-Boc protected vinylpiperidine offers a stable, non-polymerizing storage format superior to the unprotected 4-vinylpiperidine monomer, which is prone to spontaneous autopolymerization . Following quantitative Boc deprotection, the liberated monomer can undergo living anionic polymerization to yield well-defined polymers with predictable molecular weights and narrow polydispersities [3].

High-Assurance Research Material Procurement

For catalytic screenings or reaction optimization requiring high reproducibility, the 98% purity grade (as supplied by Aladdin T191655) provides a 3% absolute purity advantage over the common 95% specification. This reduces catalyst poisoning risks and eliminates the need for immediate in-house repurification, saving both time and resources .

MedChem lead optimization Lipophilicity-driven permeability context Validate ADME assay permeability shift
Orthogonal diversification synthesis Vinyl chemoselectivity review Verify Heck/metathesis compatibility with Boc intact
Controlled polymer synthesis Stable protected monomer format Confirm deprotection efficiency and monomer integrity
High-reproducibility research material Supplier-specific purity grade Review CoA against catalyst-poisoning risk threshold

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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